molecular formula C19H21NO3 B13998983 Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- CAS No. 6951-74-2

Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-

Katalognummer: B13998983
CAS-Nummer: 6951-74-2
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: HJZDVKCJEQMXPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- is an organic compound with the molecular formula C19H21NO3. It is known for its unique structure, which includes a benzene ring substituted with methoxy groups and a nitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- typically involves the reaction of appropriate benzene derivatives with nitrile-containing reagents. One common method is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and nitrile groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

6951-74-2

Molekularformel

C19H21NO3

Molekulargewicht

311.4 g/mol

IUPAC-Name

2-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C19H21NO3/c1-21-17-7-4-14(5-8-17)10-16(13-20)11-15-6-9-18(22-2)19(12-15)23-3/h4-9,12,16H,10-11H2,1-3H3

InChI-Schlüssel

HJZDVKCJEQMXPR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC(CC2=CC(=C(C=C2)OC)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.